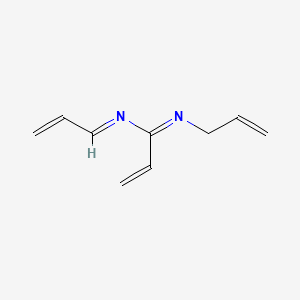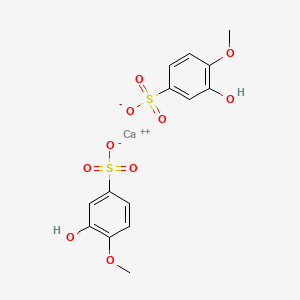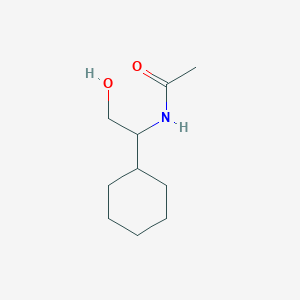
Acetamide,N-(1-cyclohexyl-2-hydroxyethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-(1-cyclohexyl-2-hydroxyethyl)-: is a chemical compound with the molecular formula C10H19NO2 It is characterized by the presence of an acetamide group attached to a cyclohexyl ring and a hydroxyethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-(1-cyclohexyl-2-hydroxyethyl)- typically involves the reaction of cyclohexylamine with ethylene oxide to form N-(1-cyclohexyl-2-hydroxyethyl)amine. This intermediate is then reacted with acetic anhydride to yield the final product. The reaction conditions generally include:
Temperature: Moderate temperatures (50-70°C) are often used.
Catalysts: Acid catalysts such as sulfuric acid or hydrochloric acid may be employed to facilitate the reaction.
Solvents: Common solvents include ethanol or methanol.
Industrial Production Methods: In industrial settings, the production of Acetamide, N-(1-cyclohexyl-2-hydroxyethyl)- may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group, resulting in the formation of N-(1-cyclohexyl-2-oxoethyl)acetamide.
Reduction: The carbonyl group in the acetamide moiety can be reduced to form the corresponding amine.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: N-(1-cyclohexyl-2-oxoethyl)acetamide.
Reduction: N-(1-cyclohexyl-2-hydroxyethyl)amine.
Substitution: Various substituted acetamides depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Acetamide, N-(1-cyclohexyl-2-hydroxyethyl)- is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it a valuable tool in drug discovery.
Medicine: The compound’s structural features make it a candidate for the development of new therapeutic agents. Research is ongoing to explore its potential in treating various medical conditions.
Industry: In industrial applications, Acetamide, N-(1-cyclohexyl-2-hydroxyethyl)- is used as an intermediate in the production of specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
Mécanisme D'action
The mechanism by which Acetamide, N-(1-cyclohexyl-2-hydroxyethyl)- exerts its effects involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the cyclohexyl ring provides hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Acetamide, N-(2-hydroxyethyl)-: This compound has a similar structure but lacks the cyclohexyl ring, resulting in different chemical and biological properties.
N-(1-cyclohexyl-2-hydroxyethyl)amine: This compound is an intermediate in the synthesis of Acetamide, N-(1-cyclohexyl-2-hydroxyethyl)- and shares some structural similarities.
Uniqueness: The presence of both a cyclohexyl ring and a hydroxyethyl group in Acetamide, N-(1-cyclohexyl-2-hydroxyethyl)- imparts unique chemical properties, such as increased hydrophobicity and the ability to form specific interactions with biological targets
Propriétés
Formule moléculaire |
C10H19NO2 |
|---|---|
Poids moléculaire |
185.26 g/mol |
Nom IUPAC |
N-(1-cyclohexyl-2-hydroxyethyl)acetamide |
InChI |
InChI=1S/C10H19NO2/c1-8(13)11-10(7-12)9-5-3-2-4-6-9/h9-10,12H,2-7H2,1H3,(H,11,13) |
Clé InChI |
INHYLIUEQMBMHS-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC(CO)C1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


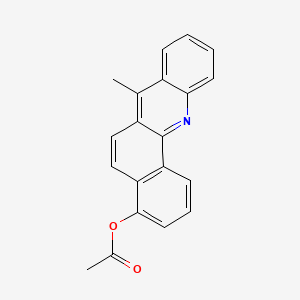
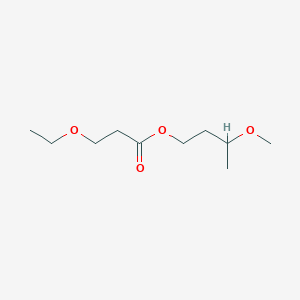
![disodium;6-(2,3-dibromopropanoylamino)-3-[[5-(2,3-dibromopropanoylamino)-2-sulfonatophenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate](/img/structure/B13803514.png)
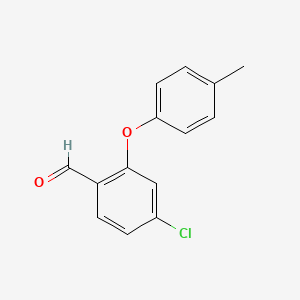
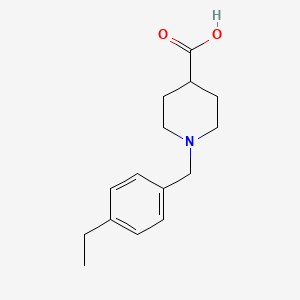
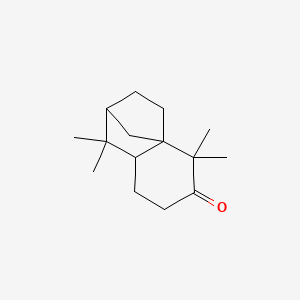
![1h-Pyrimido[4,5-e][1,4]diazepine](/img/structure/B13803530.png)

![Phosphonic acid, [4-[bis(trimethylsilyl)amino]-1-[(trimethylsilyl)amino]butyl]-, bis(trimethylsilyl) ester](/img/structure/B13803543.png)
![Cyclodeca[b]furan-2(3H)-one, 3a,4,5,6,7,8,9,11a-octahydro-3,6,10-trimethyl-](/img/structure/B13803550.png)
![1,3,2-Dioxaphosphorinane, 2,2'-[(2,2-dimethyl-1,3-propanediyl)bis(oxy)]bis[5,5-dimethyl-](/img/structure/B13803564.png)

